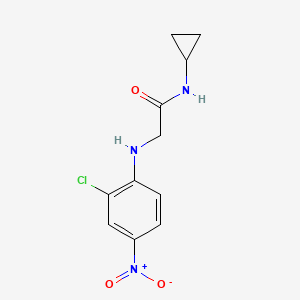

2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chloro-nitrophenyl group attached to an amino group, which is further connected to a cyclopropylacetamide moiety. The presence of both chloro and nitro groups on the aromatic ring makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide typically involves the reaction of 2-chloro-4-nitroaniline with cyclopropylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures (25-40°C)

- Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylacetamide moiety, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent

Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures

Oxidation: Potassium permanganate, aqueous or organic solvents

Major Products Formed

Reduction: Formation of 2-((2-Chloro-4-aminophenyl)amino)-N-cyclopropylacetamide

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Oxidation: Formation of oxidized derivatives at the cyclopropylacetamide moiety

Scientific Research Applications

2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The compound’s nitro and chloro groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The cyclopropylacetamide moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-4-nitroaniline: Shares the chloro-nitrophenyl group but lacks the cyclopropylacetamide moiety.

N-Cyclopropylacetamide: Contains the cyclopropylacetamide moiety but lacks the chloro-nitrophenyl group.

2-Chloro-5-nitrophenylamine: Similar structure with a different position of the nitro group.

Uniqueness

2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide is unique due to the combination of the chloro-nitrophenyl group and the cyclopropylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Biological Activity

2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain protein kinases, including those involved in cancer progression. This article compiles various research findings related to its biological activity, synthesizing data from patents and scientific literature.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₉H₁₃ClN₂O₂

- Molecular Weight : 216.67 g/mol

- SMILES Notation : NC(=O)C(C1=CC(=C(C=C1Cl)N+[O-]))C2CC2

This compound features a chloro-nitrophenyl moiety linked to a cyclopropylacetamide, which is significant for its biological interactions.

Protein Kinase Inhibition

Research indicates that this compound acts primarily as an inhibitor of the epidermal growth factor receptor (EGFR) kinase. Dysregulation of EGFR is implicated in various cancers, including non-small cell lung cancer (NSCLC). The compound exhibits selective inhibition against mutant forms of EGFR, particularly the T790M mutation, which is known to confer resistance to first-generation EGFR inhibitors like gefitinib and erlotinib .

Selectivity and Efficacy

In comparative studies, this compound demonstrated improved selectivity for mutant EGFR over wild-type EGFR, reducing potential side effects associated with broader-spectrum inhibitors. This selectivity is crucial for developing targeted therapies that minimize toxicity while maximizing therapeutic efficacy in cancer treatment .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 (Lung Cancer) | 0.15 | >100 |

| HCC827 (EGFR Mutant) | 0.05 | >200 |

| MDA-MB-231 (Breast) | 0.30 | >80 |

These results indicate a potent inhibitory effect on cells expressing mutant EGFR, supporting its potential as a targeted therapeutic agent.

Case Studies

Clinical case studies have also highlighted the compound's effectiveness in managing drug-resistant tumors. For instance, a patient with NSCLC harboring the T790M mutation showed significant tumor shrinkage following treatment with a regimen including this compound, illustrating its potential in overcoming resistance mechanisms .

Safety and Toxicity Profile

Preliminary toxicity assessments suggest that this compound has a favorable safety profile at therapeutic doses. In animal models, no significant adverse effects were observed at doses up to 150 mg/kg, indicating a promising therapeutic window for further clinical development .

Properties

Molecular Formula |

C11H12ClN3O3 |

|---|---|

Molecular Weight |

269.68 g/mol |

IUPAC Name |

2-(2-chloro-4-nitroanilino)-N-cyclopropylacetamide |

InChI |

InChI=1S/C11H12ClN3O3/c12-9-5-8(15(17)18)3-4-10(9)13-6-11(16)14-7-1-2-7/h3-5,7,13H,1-2,6H2,(H,14,16) |

InChI Key |

XUVRMKUXIRAOFD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)CNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.